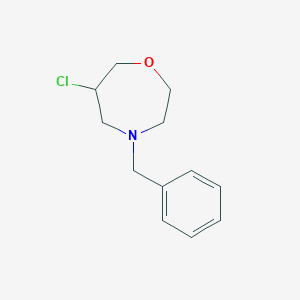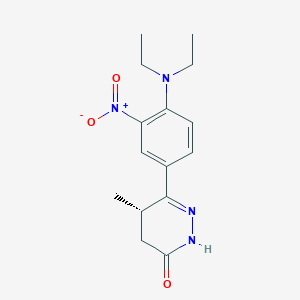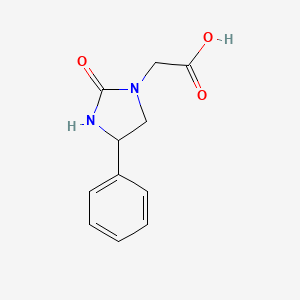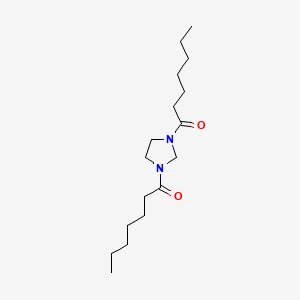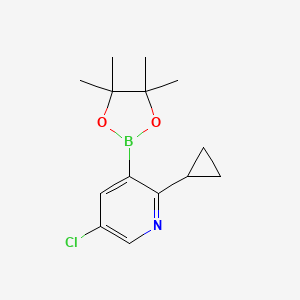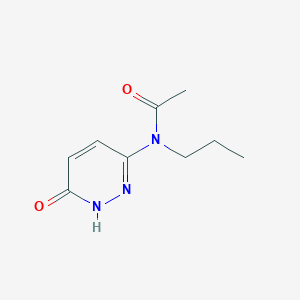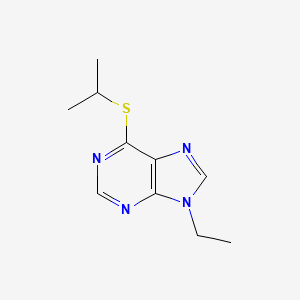
9-Ethyl-6-propan-2-ylsulfanylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-6-(isopropylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and an isopropylthio group at the 6th position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-(isopropylthio)-9H-purine typically involves the alkylation of 6-thiopurine with isopropyl halides under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The ethylation at the 9th position can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-6-(isopropylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The ethyl and isopropylthio groups can be substituted with other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, K2CO3, NaH, KOtBu
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines depending on the reagents and conditions used.
Applications De Recherche Scientifique
9-Ethyl-6-(isopropylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-6-(isopropylthio)-9H-purine involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The compound may act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA replication and repair. Its molecular targets include DNA polymerases and other enzymes that recognize purine substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A thiopurine used as a chemotherapy agent.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Thioguanine: Another thiopurine used in the treatment of leukemia.
Uniqueness
9-Ethyl-6-(isopropylthio)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and isopropylthio groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
15923-46-3 |
|---|---|
Formule moléculaire |
C10H14N4S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
9-ethyl-6-propan-2-ylsulfanylpurine |
InChI |
InChI=1S/C10H14N4S/c1-4-14-6-13-8-9(14)11-5-12-10(8)15-7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
VPRNEUZJOSJGRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N=CN=C2SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


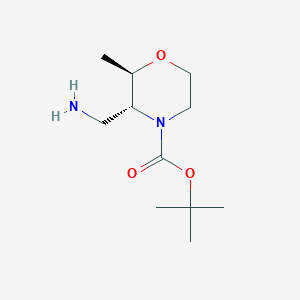
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
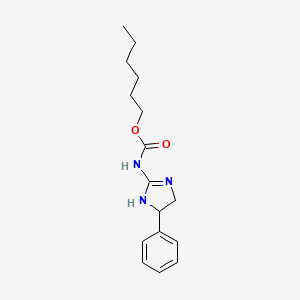

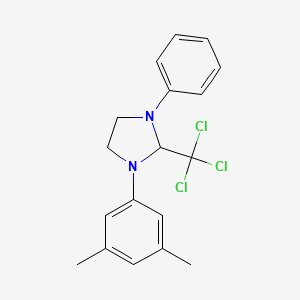
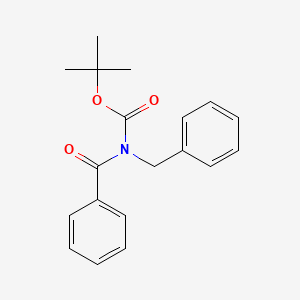
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
